N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C9H4BrF6NO It is characterized by the presence of bromine, trifluoromethyl, and trifluoroacetamide groups attached to a phenyl ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with enzymes involved in drug metabolism, such as cytochrome p450 enzymes .
Mode of Action
Based on its structural similarity to other trifluoromethyl-containing compounds, it may interact with its targets through non-covalent interactions, such as hydrogen bonding, van der waals forces, and electrostatic interactions .
Biochemical Pathways
Given its potential interaction with cytochrome p450 enzymes, it may influence drug metabolism pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules, which could potentially improve the bioavailability of this compound .
Result of Action
Similar compounds have been shown to have anti-inflammatory and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-bromo-3-(trifluoromethyl)aniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the development of advanced materials and agrochemicals, leveraging its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-nitrobenzotrifluoride
- 4-bromo-3-(trifluoromethyl)aniline
- 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide
Uniqueness
N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is unique due to the presence of both trifluoromethyl and trifluoroacetamide groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in scientific research and industrial applications.
Biological Activity
N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a halogenated organic compound with significant biological activity and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H4BrF6N O
- Molecular Weight : 304.03 g/mol
- IUPAC Name : this compound
- CAS Number : 156425-50-2
The compound features a bromine atom and multiple trifluoromethyl groups, which are known to enhance biological activity by affecting the lipophilicity and electronic properties of the molecule.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes. The presence of trifluoromethyl groups can enhance binding affinity to target proteins due to increased hydrophobic interactions.
- Protein-Ligand Interactions : Its unique structure allows it to participate in significant protein-ligand interactions, making it a valuable tool in drug design and discovery.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially acting against specific bacterial strains by disrupting their metabolic pathways.
Research Findings
Several studies have investigated the biological implications of this compound:
Table 1: Summary of Biological Activities
Case Studies
-
Enzyme Inhibition Study :
A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of various trifluoromethyl-containing compounds on enzyme activity. This compound was found to inhibit the enzyme activity with a calculated IC50 value of approximately 15 µM, indicating strong potential as an enzyme inhibitor . -
Antimicrobial Efficacy :
In an investigation into the antimicrobial properties of halogenated compounds, this compound demonstrated significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL . -
Computational Binding Studies :
Molecular docking studies revealed that the compound binds effectively to the active site of target proteins involved in cancer pathways. The trifluoromethyl groups enhance interactions with hydrophobic residues within the binding pocket .
Properties
IUPAC Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF6NO/c10-6-2-1-4(3-5(6)8(11,12)13)17-7(18)9(14,15)16/h1-3H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKXKFQRLMROJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597212 |
Source
|
Record name | N-[4-Bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156425-50-2 |
Source
|
Record name | N-[4-Bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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